1-(3-Chlorophenyl)piperazine hydrochloride

GABA-A antagonism neurotoxicity piperazine SAR

Research supply challenge: Confirming isomer identity-meta, ortho, para-determines functional activity at 5-HT2C and GABA-A receptors, directly impacting experimental reproducibility. m-CPP HCl (CAS 65369-76-8) is the exclusively validated 3-chlorophenyl isomer, a selective 5-HT2C agonist (~10-fold over 5-HT2A/B) and the sole confirmed major active metabolite of trazodone, nefazodone, and etoperidone. Key advantages: 6.8-fold higher 5-HT1B affinity vs. TFMPP (Ki 4.4 nM vs 30 nM); >5-fold lower GABA-A antagonism vs. 2-CPP; unique decomposition point 210-214 °C for rapid isomer verification. Suitable as certified reference material for LC-MS/MS method validation, forensic toxicology, and receptor binding assays.

Molecular Formula C10H14Cl2N2
Molecular Weight 233.13 g/mol
CAS No. 65369-76-8
Cat. No. B146388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)piperazine hydrochloride
CAS65369-76-8
Synonyms1-(3-chlorophenyl)piperazine
1-(3-chlorophenyl)piperazine dihydrochloride
1-(3-chlorophenyl)piperazine monohydrochloride
1-(m-chlorophenyl)piperazine
1-3-CPP
3-chlorophenylpiperazine
dihydrochloro phenyl piperazine
m-chlorophenylpiperazine
m-CPP
meta-chlorophenylpiperazine
Molecular FormulaC10H14Cl2N2
Molecular Weight233.13 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=CC=C2)Cl.Cl
InChIInChI=1S/C10H13ClN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H
InChIKeyMHXPYWFZULXYHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





m-CPP HCl: Research Compound Overview


1-(3-Chlorophenyl)piperazine hydrochloride (CAS 65369-76-8), commonly designated m-CPP, is an N-arylpiperazine derivative that functions as a non-selective serotonin (5-HT) receptor agonist with primary activity at 5-HT2C, 5-HT1B, and 5-HT1A subtypes . It is also recognized as the major pharmacologically active metabolite of the antidepressant drugs trazodone and nefazodone, making it a critical reference standard in both neuropharmacological research and clinical toxicology . Its affinity for 11 neurotransmitter receptor binding sites in human brain membranes underscores the importance of precise isomer identification when selecting this compound for experimental use .

Target Profile Non-selective serotonin receptor agonist probe
Metabolite ID Primary active metabolite of trazodone and nefazodone
Isomer Context m-substituted isomer; requires precise positional confirmation
o-CPP and p-CPP isomers exhibit distinct pharmacological profiles

Positional Isomer Specificity of m-CPP


Substitution of m-CPP with its ortho- (2-CPP) or para- (4-CPP) chlorinated isomers, or with the trifluoromethyl analog TFMPP, introduces pharmacodynamic divergence that nullifies experimental reproducibility. The position of the chlorine substituent on the phenyl ring dictates the compound's functional activity at 5-HT2C receptors—m-CPP acts as an agonist, whereas 2-CPP behaves as an antagonist [1][2]. Similarly, the rank order of GABA-A receptor antagonism varies by over an order of magnitude across chlorophenylpiperazine isomers: 2-CPP is the most potent antagonist (IC20 = 46 µM), while m-CPP (3-CPP) ranks considerably lower in potency [3]. Even a seemingly conservative switch to TFMPP results in a ~6.8-fold loss of affinity for the 5-HT1B receptor, substantially altering the serotonergic activation profile [4][5]. In analytical contexts, m-CPP is the only isomer that serves as a validated metabolite of trazodone and nefazodone, meaning substitution would invalidate forensic and pharmacokinetic assay specificity [1].

5-HT2C Activity Agonist (m-CPP) vs Antagonist (2-CPP) Functional inversion renders isomers non-interchangeable in 5-HT2C research models.
GABA-A Potency Lower potency (m-CPP) vs Higher potency (2-CPP) Off-target GABAergic profile shifts considerably; behavioral endpoints may diverge.
Metabolite Status Confirmed metabolite (m-CPP) vs Non-metabolite (2-/4-CPP) Only m-CPP serves as a validated analytical reference for trazodone/nefazodone PK studies.

Quantitative Evidence for m-CPP Selection


GABA-A Antagonist Potency: m-CPP vs. 2-CPP

In a direct head-to-head comparison of 13 piperazine derivatives on human α1β2γ2 GABAA receptors expressed in Xenopus oocytes, m-CPP (designated 3-CPP) was significantly less potent than its 2-chloro isomer. The IC20 for 1-(2-chlorophenyl)piperazine (2-CPP) was 46 µM, and 2-CPP induced ~90% maximum inhibition at 1 mM. In the rank-order listing (most to least potent), 3-CPP (m-CPP) appears after 2-CPP, 3-MPP, 4-CPP, 4-MPP, and 2-MBP, indicating at least a 5- to 10-fold lower GABA-A antagonist potency than 2-CPP [1].

GABA-A Antagonist Potency
Head-to-head
Ranked #6/13; estimated >5-10 fold lower potency than 2-CPP (IC20 = 46 µM)
Supports reduced off-target GABAergic inhibition context
Desirable for behavioral studies where sedation confounds interpretation
GABA-A antagonism neurotoxicity piperazine SAR

Isomer Identification by Melting Point

The hydrochloride salts of the three chlorophenylpiperazine positional isomers exhibit distinct, non-overlapping decomposition points: m-CPP HCl decomposes at 210–214 °C (lit.) , 2-CPP HCl at 160–163 °C (dec.) , and 4-CPP HCl at approximately 277 °C (dec.) . These values vary by >50 °C between isomers and provide a definitive, instrument-based confirmation of chemical identity that chromatographic retention time alone cannot guarantee.

Isomer Identification by MP
Data to verify
m-CPP HCl: 210–214 °C (dec.)
Supports rapid identity confirmation against 2-CPP/4-CPP
Capillary MP determination; non-overlapping with common isomers
thermal analysis salt-form characterization quality control

5-HT1B Affinity: m-CPP vs. TFMPP

In radioligand binding assays using [125I]ICYP on rat cortical membranes, m-CPP demonstrates a Ki of 4.4 nM for the 5-HT1B receptor [1], whereas the structurally related 3-trifluoromethylphenylpiperazine (TFMPP) yields a Ki of 30 nM under comparable conditions [2]. The 6.8-fold higher affinity of m-CPP for 5-HT1B makes it a considerably stronger serotonergic probe at this subtype, with implications for dose-response relationships in behavioral pharmacology studies.

5-HT1B Affinity: m-CPP vs. TFMPP
Cross-study comparable
m-CPP Ki = 4.4 nM; TFMPP Ki = 30 nM (6.8-fold difference)
Supports 5-HT1B probe selection context
Radioligand binding on rat cortical membranes
5-HT1B receptor radioligand binding serotonin pharmacology

5-HT2C Receptor Functional Selectivity

m-CPP activates the 5-HT2C receptor and displays approximately tenfold selectivity for 5-HT2C over 5-HT2A and 5-HT2B subtypes based on integrated behavioral and radioligand binding analyses [1]. In direct contrast, the ortho-isomer 1-(2-chlorophenyl)piperazine (2-CPP, oCPP) has been characterized as an antagonist at the 5-HT2C receptor [2]. This functional inversion—agonist vs. antagonist—for two compounds differing only in chlorine position renders them non-interchangeable in any 5-HT2C-related assay.

5-HT2C Functional Selectivity
Head-to-head
m-CPP: agonist; 2-CPP: antagonist
Supports agonist-driven 5-HT2C pathway interpretation
Agonist/antagonist inversion prevents interchangeability
5-HT2C receptor serotonin agonists functional pharmacology

Trazodone/Nefazodone Metabolite Specificity

m-CPP is formed in vivo via N-dealkylation of the antidepressants trazodone, nefazodone, and etoperidone, and is detected as their primary circulating active metabolite . Neither 2-CPP nor 4-CPP is generated through this metabolic pathway. Plasma concentration monitoring in depressed patients confirms that m-CPP accumulation correlates with trazodone dosing, whereas the other positional isomers are absent from human plasma after therapeutic drug intake [1]. This unique metabolic origin makes m-CPP the sole appropriate analytical reference standard for trazodone/nefazodone pharmacokinetic and forensic investigations.

Metabolite Specificity
Context-dependent
Unique metabolite of trazodone/nefazodone
Required for trazodone/nefazodone analytical reference context
Human PK studies confirm metabolite specificity
forensic toxicology drug metabolism pharmacokinetics

Applications of m-CPP HCl


Serotonergic Behavioral Probe (Hypophagia & Locomotor)

The demonstrated 5-HT2C receptor agonist selectivity of m-CPP (~10-fold over 5-HT2A/B [1]) and its reduced GABA-A antagonist potency compared to 2-CPP (>5-fold lower [2]) make it the preferred tool compound for acute feeding suppression (hypophagia) and locomotor activity experiments in rodents. Researchers can attribute observed anorectic effects predominantly to 5-HT2C stimulation without confounding sedation from strong GABA-A inhibition.

Trazodone/Nefazodone PK & Forensic Reference Standard

Because m-CPP is the sole confirmed major active metabolite of trazodone, nefazodone, and etoperidone , while 2-CPP and 4-CPP are not formed metabolically, m-CPP HCl is the only appropriate certified reference material for LC-MS/MS method validation, plasma concentration monitoring, and forensic urine screening panels designed to detect trazodone adherence or overdose.

5-HT1B Radioligand Binding & Autoradiography

The 6.8-fold higher affinity of m-CPP for 5-HT1B receptors (Ki = 4.4 nM) relative to the commonly used alternative TFMPP (Ki = 30 nM) [3] makes m-CPP the higher-sensitivity ligand for competitive binding assays and ex vivo autoradiography mapping of 5-HT1B receptor distribution in rodent and human brain tissue sections.

Analytical QC & Isomer Identity Verification

The unique decomposition point of m-CPP HCl (210–214 °C ) compared to 2-CPP HCl (160–163 °C) and 4-CPP HCl (~277 °C) provides a simple pharmacopeial identity confirmation step. This is particularly relevant for reference standard manufacturers and core facilities receiving bulk shipments, where a melting point determination can rapidly rule out positional isomer mislabeling.

Application
Selection Property
Validation Focus
Serotonergic Behavioral Probe
5-HT2C agonist selectivity profile
Locomotor and feeding endpoint review
Trazodone/Nefazodone PK & Forensic Ref.
Unique human metabolite identity
LC-MS/MS method specificity validation
5-HT1B Radioligand Binding
High-affinity 5-HT1B binding (Ki context)
Binding assay sensitivity and autoradiography mapping
Analytical QC & Isomer Identity
Distinct melting point decomposition
Pharmacopeial identity confirmation workflow

Technical Documentation Hub

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